N-((1-(thiophen-3-yl)cyclopentyl)methyl)-2-(m-tolyl)acetamide
Description
N-((1-(Thiophen-3-yl)cyclopentyl)methyl)-2-(m-tolyl)acetamide is a synthetic acetamide derivative characterized by a cyclopentylmethyl-thiophene core and an m-tolylacetamide side chain.
Propriétés
IUPAC Name |
2-(3-methylphenyl)-N-[(1-thiophen-3-ylcyclopentyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NOS/c1-15-5-4-6-16(11-15)12-18(21)20-14-19(8-2-3-9-19)17-7-10-22-13-17/h4-7,10-11,13H,2-3,8-9,12,14H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTHESJOBUYWOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCC2(CCCC2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Thiazoline Derivatives (MAO Inhibitors)
Example Compound: N-[1-(((3-phenyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide (4a)
- Structural Differences : Replaces thiophene with a thiazole ring and introduces a p-tolyl substituent.
- Bioactivity : Targets MAO enzymes, implicated in neurodegenerative diseases. The absence of thiophene in 4a may reduce aromatic interactions compared to the target compound.
Cyclobutane-Based Acetamides
Example Compound : 2-[(1S,3S)-3-Acetyl-2,2-dimethylcyclobutyl]-N-(m-tolyl)acetamide
- Structural Differences : Cyclobutyl group replaces cyclopentyl-thiophene; stereochemistry (1S,3S) enhances rigidity.
- Crystallography : Exhibits N–H···O and C–H···O hydrogen bonds, stabilizing the crystal lattice. The target compound’s thiophene may disrupt similar interactions, altering solubility.
- Synthesis: Derived from pinonic acid, a terpene precursor, highlighting cost-effective chiral synthesis vs. the target’s synthetic route.
Thiophene-Tetrazole Hybrids
Example Compound : N-(2-(1H-tetrazol-5-yl)-5-(m-tolyl)thiophen-3-yl)acetamide (3b)
- Structural Differences : Tetrazole substituent replaces cyclopentylmethyl group.
- Physical Properties : Higher melting point (190–191°C vs. ~180°C estimated for the target) due to tetrazole’s polarity.
- Bioactivity : Tetrazole’s bioisosteric mimicry of carboxylates may enhance binding to metalloenzymes, unlike the target’s neutral cyclopentyl group.
Dichlorophenyl-Thiazole Acetamides
Example Compound : 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
- Structural Differences : Thiazole replaces thiophene; dichlorophenyl group increases electronegativity.
- Crystallography : Exhibits N–H···N hydrogen bonds forming 1-D chains. The target’s thiophene may engage in weaker C–H···S interactions, affecting packing stability.
- Bioactivity : Dichlorophenyl groups enhance antimicrobial activity, whereas the m-tolyl group in the target may prioritize CNS permeability.
Complex Therapeutic Acetamides
Example Compound : Goxalapladib (CAS-412950-27-7)
- Structural Differences : Trifluoromethyl biphenyl and naphthyridine moieties replace thiophene-cyclopentyl groups.
- Therapeutic Use : Targets atherosclerosis via lipoprotein-associated phospholipase A2 inhibition. The target’s simpler structure may lack this specificity but offers synthetic accessibility.
Research Implications
- Synthetic Accessibility : The target compound’s thiophene-cyclopentyl core balances synthetic complexity and aromatic functionality, contrasting with terpene-derived cyclobutane analogs or multi-step naphthyridine systems .
- Bioactivity Prediction : The m-tolyl group may enhance blood-brain barrier penetration compared to dichlorophenyl or tetrazole-containing analogs .
- Crystallographic Insights : Hydrogen bonding patterns in cyclobutane acetamides suggest that the target’s thiophene could reduce crystal stability but improve solubility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
